molecular formula C17H19ClN2O2S B110468 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide CAS No. 10404-90-7

2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide

Cat. No. B110468
CAS RN: 10404-90-7
M. Wt: 350.9 g/mol
InChI Key: FNEGGPSDGPPUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide” is a chemical compound with the molecular formula C17H19ClN2O2S and a molecular weight of 350.9 g/mol. It is a derivative of phenothiazine .


Molecular Structure Analysis

The molecular structure of “2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide” is complex, as it includes various functional groups. The structure is based on a phenothiazine core, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and nitrogen-containing ring .

Scientific Research Applications

Antiviral Applications

Phenothiazines, including chlorpromazine and thioridazine, have shown antiviral activities against a range of RNA viruses. These compounds inhibit viral infection and replication processes, such as clathrin-dependent endocytosis and cell-cell fusion, making them potential candidates for antiviral drug development. However, further research on animal and human subjects is necessary to validate these findings and establish therapeutic applications (Otręba et al., 2020).

Anticancer Activity

Recent studies have highlighted the potential of phenothiazines, like fluphenazine, perphenazine, and prochlorperazine, in cancer treatment. These compounds demonstrate anticancer activities by affecting the cell cycle, proliferation, and apoptosis of cancer cells. They target drug efflux pumps and signaling pathways, reducing the viability of cancer cells and promoting apoptosis. Their sedative and antiemetic properties also offer an advantage as adjuvant therapy in managing chemotherapy side effects (Otręba & Kośmider, 2020).

Antibacterial and Antifungal Effects

Phenothiazines have been recognized for their antimicrobial activities, including effects against resistant strains of Mycobacterium tuberculosis. The concentration of these compounds within macrophages, where mycobacteria reside, suggests a potential role in treating tuberculosis, especially in cases resistant to conventional antibiotics. Thioridazine, in particular, is recommended for further study as an adjunct to standard tuberculosis treatment regimens (Amaral et al., 2001).

properties

IUPAC Name

3-(2-chloro-10-oxido-5-oxophenothiazin-10-ium-10-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-19(2)10-5-11-20(21)14-6-3-4-7-16(14)23(22)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEGGPSDGPPUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[N+]1(C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908767
Record name 2-Chloro-10-[3-(dimethylamino)propyl]-10-oxo-5lambda~4~,10lambda~5~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide

CAS RN

10404-90-7
Record name Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, N,5-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010404907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-10-[3-(dimethylamino)propyl]-10-oxo-5lambda~4~,10lambda~5~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.